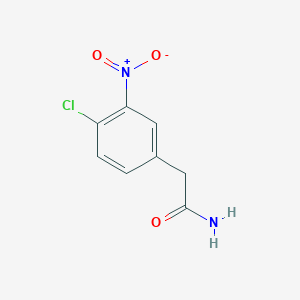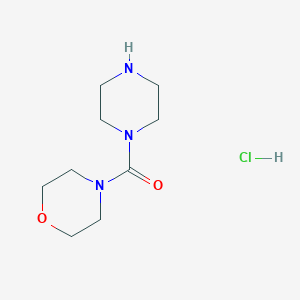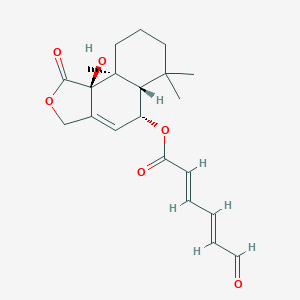
2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene
Descripción general
Descripción
2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene is a natural sesquiterpenoid compound that can be isolated from the culture medium of the marine-derived fungus Aspergillus insuetus . It has a molecular formula of C15H24O4 and a molecular weight of 268.35 g/mol . This compound is known for its unique structure and potential biological activities.
Métodos De Preparación
2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene is typically obtained through extraction and purification from natural sources, specifically from the marine-derived fungus Aspergillus insuetus . The extraction process involves using solvents such as ethanol, followed by purification techniques like column chromatography and liquid-liquid partitioning
Análisis De Reacciones Químicas
2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxyl and ketone functional groups present in the compound .
Aplicaciones Científicas De Investigación
2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene has several scientific research applications. In chemistry, it is used as a reference compound for studying sesquiterpenoids and their derivatives . In biology and medicine, it has been investigated for its potential antimicrobial and anticancer properties . Additionally, this compound is used in the study of marine natural products and their ecological roles .
Mecanismo De Acción
The mechanism of action of 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of cellular signaling pathways and inhibition of key enzymes involved in microbial and cancer cell growth . Further research is needed to fully elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene can be compared with other similar sesquiterpenoid compounds, such as strobilactone A and insuetolides A-C . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific hydroxyl and ketone functional groups, which contribute to its distinct chemical reactivity and potential biological effects .
Propiedades
IUPAC Name |
(4R,4aS,6S,8aS)-4,6-dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9-5-11(18)12-13(2,3)6-10(17)7-14(12,4)15(9,19)8-16/h5,10,12,16-17,19H,6-8H2,1-4H3/t10-,12-,14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMVWBXLRFTTSV-HQRZJTNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(CC(CC2(C1(CO)O)C)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2[C@@]([C@]1(CO)O)(C[C@H](CC2(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine](/img/structure/B3338521.png)
![methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3338536.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid](/img/structure/B3338540.png)











